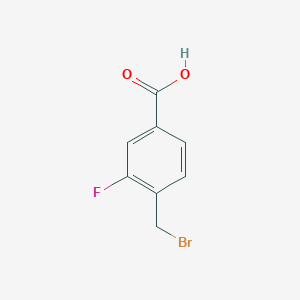

4-(Bromomethyl)-3-fluorobenzoic acid

Übersicht

Beschreibung

4-(Bromomethyl)-3-fluorobenzoic acid is a compound of interest in various fields of chemistry and pharmaceuticals due to its potential as an intermediate in the synthesis of more complex molecules. While the specific compound is not directly synthesized or analyzed in the provided papers, related bromomethyl and fluorobenzene derivatives are frequently mentioned, indicating the relevance of this type of chemistry in the development of new materials and drugs.

Synthesis Analysis

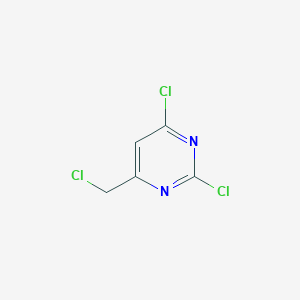

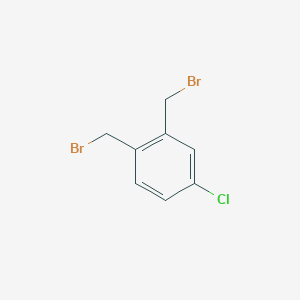

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various chemical transformations. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [18F]SP203, was achieved in a five-step process with an overall yield of 56% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized through diazotization and bromination reactions, with optimization of reaction conditions such as raw material rate, reaction time, and temperature . These studies demonstrate the complexity and the careful optimization required in the synthesis of bromomethyl-fluorobenzene derivatives.

Molecular Structure Analysis

Structural characterization is a critical step in confirming the identity of synthesized compounds. Techniques such as Mass Spectrometry, GC-MS, and NMR are commonly used for this purpose. For example, the structure of 4-bromo-3,5-dihydroxybenzoic acid was confirmed using Mass Spectrometry , while the structures of products in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene were characterized by GC-MS and 1H NMR . These analytical methods ensure that the synthesized compounds are correctly identified and pure.

Chemical Reactions Analysis

The reactivity of bromomethyl and fluorobenzene compounds is explored through various chemical reactions. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs, was synthesized through reactions involving oxidation and bromination . The synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of in situ produced 4-fluorobenzoyl isothiocyanate with fluoroanilines . These reactions highlight the versatility of bromomethyl and fluorobenzene derivatives in forming a wide range of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl and fluorobenzene derivatives are crucial for their application in various fields. For example, the stability of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound, was investigated using HPLC-UV, revealing its lability under acid and alkaline conditions . The synthesis of 3-Bromo-2-fluorobenzoic acid achieved a purity of 99.202% as confirmed by HPLC, demonstrating the high purity that can be obtained for such compounds . These properties are essential for the practical use of these compounds in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Solar Cells

4-Halobenzoics, including 4-bromobenzoic acid, a close relative of 4-(Bromomethyl)-3-fluorobenzoic acid, have been applied in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) to improve its conductivity significantly. This modification is crucial for the development of high-efficiency ITO-free and transporting layer-free organic solar cells (Tan et al., 2016).

Biodegradation and Environmental Studies

4-Halogenobenzoates, including 4-bromobenzoate, have been studied for their biodegradation properties. These compounds are metabolized by certain bacteria, involving processes like hydrolytic dehalogenation, which is crucial for understanding environmental pollution and bioremediation techniques (van den Tweel et al., 1987).

Luminescent Properties in Lanthanide Complexes

The study of 4-halogenobenzoate ligands, including 4-bromobenzoate, has revealed their impact on the luminescent and structural properties of lanthanide complexes. Such research is significant in the field of material science, particularly for developing new materials with specific luminescent properties (Monteiro et al., 2015).

Synthesis and Characterization in Chemistry

Studies on the synthesis and characterization of compounds involving 4-halogenobenzoates, such as 4-bromobenzoates, have been conducted. These studies provide insights into the synthesis processes and the properties of the resulting compounds, which are important in the field of organic chemistry and pharmaceuticals (Zhou Peng-peng, 2013).

Antimicrobial and Antibacterial Studies

Compounds derived from 4-fluorobenzoic acid, closely related to 4-(Bromomethyl)-3-fluorobenzoic acid, have been synthesized and evaluated for their antimicrobial and antibacterial activities. Such studies are vital for the development of new pharmaceuticals and treatments for various bacterial infections (Koçyiğit-Kaymakçıoğlu et al., 2009).

Pharmaceutical Research

4-(Bromomethyl)-3-fluorobenzoic acid and related compounds have applications in pharmaceutical research, especially in thedevelopment of antitumor agents. For example, 4-bromomethyl-3-nitrobenzoic acid, a compound similar to 4-(Bromomethyl)-3-fluorobenzoic acid, has been investigated for its potential as an antitumoral agent. Studies have been conducted to establish its stability and selectivity, which are crucial for drug development (de Freitas et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWSNDGNNMQGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568688 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-fluorobenzoic acid | |

CAS RN |

361456-46-4 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

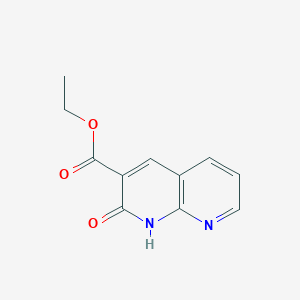

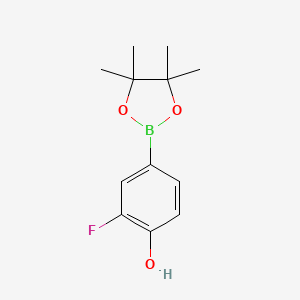

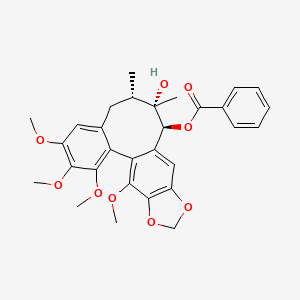

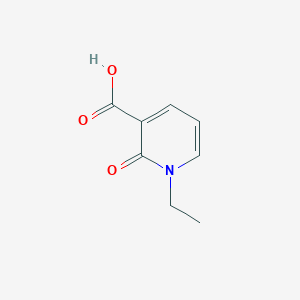

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)